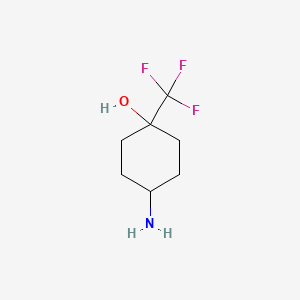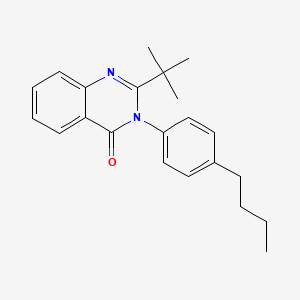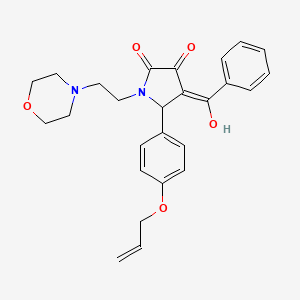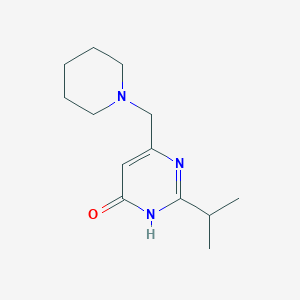
2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol is a chemical compound with the molecular formula C14H22N4O. It is a pyrimidine derivative that has been found to have potential applications in scientific research. The purpose of
Scientific Research Applications
Structural Properties and Crystallography
- The molecular structure of similar compounds like 2-isopropyl-6-methylpyrimidin-4-ol has been studied, revealing enol-to-keto tautomerism during crystallization. This compound and others in the pyrimidine family show interesting structural properties, such as planarity in the pyrimidin-4(3H)-one group and formation of dimers linked by intermolecular hydrogen bonds in the crystal structure (Hemamalini & Fun, 2010).
Chemical Synthesis and Reactions
- Various synthetic routes and reactions involving pyrimidine derivatives have been explored. For instance, 1-Isopropyl-4-piperidone was used to synthesize thienopyridines, which are important for various chemical applications. These compounds show versatility in reactions, forming derivatives with potential pharmacological importance (El-Kashef et al., 2007).
- Similarly, isopropyl 6-phenylhexanoate underwent reactions to produce derivatives of 2-amino-5-phenylbutyl-4-pyrimidinol, showcasing the reactivity of pyrimidine structures in synthesizing compounds with potential pharmacological activities (Baker & Jordaan, 1966).
Catalytic and Pharmacological Properties
- Pyrimidine derivatives have been studied for their photocatalytic properties, such as the degradation of 2-isopropyl-6-methyl-4-pyrimidinol by TiO2 under various pH conditions and surface modifications. This shows the potential of pyrimidine derivatives in environmental applications and catalysis (Lee et al., 2003).
- Moreover, pyrimidine structures have been central to the synthesis of compounds with antiproliferative activity against cancer cell lines, highlighting their significance in medicinal chemistry and drug discovery (Mallesha et al., 2012).
properties
IUPAC Name |
4-(piperidin-1-ylmethyl)-2-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10(2)13-14-11(8-12(17)15-13)9-16-6-4-3-5-7-16/h8,10H,3-7,9H2,1-2H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGDCAOQZGUEPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

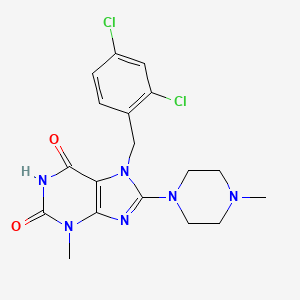
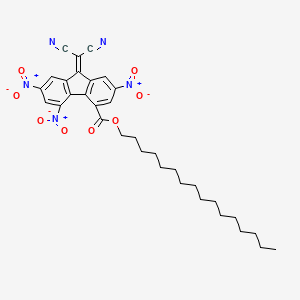
![(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide](/img/structure/B2390188.png)
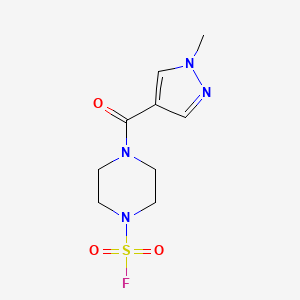
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2390191.png)

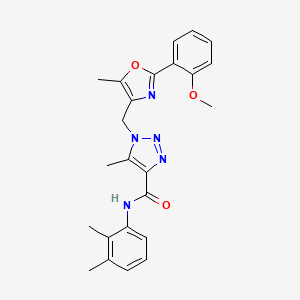
![2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2390196.png)
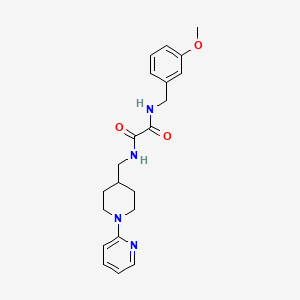
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2390200.png)
![N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B2390202.png)
